Ethyl 8,11,14-eicosatrienoate

Eicosanoid Metabolism Prostaglandin Synthesis Cyclooxygenase Assay

Dihomo-γ-linolenic acid ethyl ester (ethyl DGLA) is the definitive substrate for series-1 prostaglandin (PGE1/PGI1) biosynthesis via COX. Unlike ethyl arachidonate—which yields pro-inflammatory series-2 prostanoids—or ethyl GLA—which requires enzymatic elongation before COX metabolism—ethyl DGLA provides direct, unambiguous access to the series-1 eicosanoid cascade. High lipophilicity (LogP 8.56) enables integration into lipid-based delivery systems and SEDDS formulations. Supplied at ≥98% purity. Eliminate confounding variables—request COA or bulk pricing today.

Molecular Formula C22H38O2
Molecular Weight 334.5 g/mol
Cat. No. B15339269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8,11,14-eicosatrienoate
Molecular FormulaC22H38O2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCCCC(=O)OCC
InChIInChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8+,12-11+,15-14+
InChIKeyXJXHWCQMUAZGAN-NCEJYBGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8,11,14-Eicosatrienoate: Omega-6 Fatty Acid Ester for Eicosanoid Research and Lipid Metabolism Studies


Ethyl 8,11,14-eicosatrienoate (synonym: dihomo-γ-linolenic acid ethyl ester, ethyl DGLA; CAS: 55968-21-3) is an esterified derivative of the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA; 20:3 ω-6). It is a long-chain polyunsaturated fatty acid ethyl ester with the molecular formula C22H38O2 and a molecular weight of approximately 334.5 Da [1]. This compound is classified as a fatty acid ester within the omega-6 family and serves as the direct metabolic precursor to series-1 prostaglandins (e.g., PGE1) and thromboxanes via the cyclooxygenase (COX) pathway, distinguishing its biological role from that of arachidonic acid (AA, 20:4 ω-6), which primarily yields series-2 prostanoids [2]. The ethyl ester formulation is chemically less water-soluble than the free acid, with a predicted ACD/LogP of approximately 8.56, making it more lipophilic and suitable for formulation into lipid-based research diets and in vitro delivery systems [1].

Why Ethyl 8,11,14-Eicosatrienoate Cannot Be Substituted with Other Omega-6 Ethyl Esters in Eicosanoid Research


In scientific research, fatty acid ethyl esters are not functionally interchangeable due to differences in their metabolic fates and the specific eicosanoid profiles they generate. Ethyl 8,11,14-eicosatrienoate (ethyl DGLA) is the immediate precursor for the synthesis of prostaglandin E1 (PGE1) and other series-1 eicosanoids via the cyclooxygenase (COX) pathway [1]. In contrast, the closely related ethyl arachidonate (ethyl AA, 20:4 ω-6) is metabolized to produce series-2 prostaglandins (e.g., PGE2) and leukotrienes, which are associated with pro-inflammatory signaling [2]. Ethyl γ-linolenate (ethyl GLA, 18:3 ω-6) is a precursor that requires enzymatic elongation (via elongase 5) to form DGLA before it can enter this pathway, introducing additional metabolic variables [3]. Therefore, substituting ethyl DGLA with ethyl AA or ethyl GLA in studies of COX-mediated eicosanoid synthesis, inflammation modulation, or lipid metabolism will yield fundamentally different biochemical outcomes. The quantitative evidence below demonstrates where ethyl DGLA provides a unique and measurable differentiation from its in-class analogs.

Quantitative Comparative Evidence for Ethyl 8,11,14-Eicosatrienoate Versus Key Analogs


Ethyl 8,11,14-Eicosatrienoate as the Direct Substrate for Prostaglandin E1 Synthesis: COX-1 Enzymatic Conversion

Ethyl 8,11,14-eicosatrienoate, following hydrolysis to the free acid (8,11,14-eicosatrienoic acid, DGLA), is a direct substrate for prostaglandin endoperoxide synthetase (COX) to produce prostaglandin G1 (PGG1) and subsequently prostaglandin H1 (PGH1), the immediate precursors to prostaglandin E1 (PGE1). This metabolic step is unique to DGLA among common omega-6 ethyl esters. Studies using bovine vesicular gland microsomes confirm the oxygenative cyclization of 8,11,14-eicosatrienoic acid to produce PGG1, a reaction not possible with arachidonic acid (AA) or γ-linolenic acid (GLA) without prior metabolic conversion [1]. The prostaglandin synthetase system was resolved into two fractions (Fractions I and II), both required for PGE1 synthesis from 8,11,14-eicosatrienoic acid [2].

Eicosanoid Metabolism Prostaglandin Synthesis Cyclooxygenase Assay

Relative Hydrolysis Rate of Ethyl Esters by Pancreatic Lipase: Impact on Bioavailability and Experimental Design

The ethyl ester form of 8,11,14-eicosatrienoate, like other fatty acid ethyl esters, undergoes significantly slower enzymatic hydrolysis by pancreatic lipase compared to triglyceride (glyceryl ester) forms. This property affects the kinetics of free fatty acid release in digestion models and must be considered when designing in vivo or in vitro experiments. In a study using menhaden oil fatty acid ethyl esters and porcine pancreatic lipase, ethyl esters were hydrolyzed 10-50 times more slowly than the corresponding glyceryl esters [1]. This slower hydrolysis is a class-level characteristic of ethyl esters and is consistent across various fatty acid species. The discrimination was particularly notable for delta-4 to delta-7 unsaturated fatty acids [1].

Lipid Bioavailability In Vitro Digestion Lipase Activity

Comparative Bioavailability of Ethyl Ester Formulations: Impact on Omega-3/Omega-6 Supplementation Studies

The ethyl ester formulation of omega fatty acids, including ethyl DGLA, exhibits lower oral bioavailability compared to free fatty acid (FFA) and triglyceride (TG) formulations, particularly under fasting or low-fat dietary conditions. This is due to the requirement for enzymatic hydrolysis by pancreatic lipase prior to absorption. In a randomized three-way crossover study comparing omega-3 formulations, the lysine salt of free fatty acids (Lys-FFA) demonstrated 9.33-fold (0–12 h) and 8.09-fold (0–24 h) higher bioavailability of EPA+DHA compared to the ethyl ester (EE) formulation [1]. Additionally, the EE formulation showed a 1.44-fold lower bioavailability compared to the triglyceride (TG) formulation over 0–24 h [1]. These findings are class-level inferences applicable to omega-6 ethyl esters like ethyl DGLA.

Pharmacokinetics Bioavailability Nutritional Supplementation

Physicochemical Differentiation: LogP and Lipophilicity of Ethyl 8,11,14-Eicosatrienoate

Ethyl 8,11,14-eicosatrienoate possesses distinct physicochemical properties that differentiate it from other fatty acid esters and the free acid form. The predicted octanol-water partition coefficient (ACD/LogP) for this compound is 8.56, with a corresponding LogD of 7.66 at both pH 5.5 and 7.4 [1]. This high lipophilicity contrasts with the free acid form (DGLA), which is more water-soluble and has a lower LogP due to its ionizable carboxyl group. The compound has a density of 0.9±0.1 g/cm³ and a boiling point of 419.2±24.0 °C at 760 mmHg [1]. These properties are similar to those of ethyl arachidonate and other C20-C22 ethyl esters but are distinct from methyl esters (e.g., methyl DGLA) which have different LogP values and hydrolysis kinetics [2].

Physicochemical Properties Lipophilicity Formulation Science

Metabolic Fate: Ethyl DGLA as the Exclusive Precursor for Series-1 Eicosanoids

In the omega-6 fatty acid metabolic cascade, dihomo-γ-linolenic acid (DGLA) occupies a unique position as the direct precursor to series-1 prostaglandins. Ethyl DGLA, upon hydrolysis, feeds into this pathway. In contrast, ethyl arachidonate (ethyl AA) is the precursor for series-2 prostaglandins, while ethyl γ-linolenate (ethyl GLA) requires Δ6-desaturase activity to form DGLA before series-1 synthesis can occur. A study in rats fed ethyl-GLA prepared from mold oil demonstrated that the hypocholesterolemic effect and aortic PGI2 production were specifically attributable to GLA and its metabolite DGLA, confirming the distinct metabolic fate of this pathway compared to ethyl-LA (linoleic acid ethyl ester) [1]. The specific activity of Δ6-desaturase in liver microsomes was significantly higher in the ethyl-GLA group, indicating enhanced conversion to DGLA and subsequent arachidonate/linoleate ratios [1].

Lipid Metabolism Eicosanoid Biosynthesis Desaturase Pathway

Optimal Research and Industrial Application Scenarios for Ethyl 8,11,14-Eicosatrienoate Based on Quantitative Evidence


In Vitro Eicosanoid Synthesis: COX-1/COX-2 Substrate Specificity Assays

Use ethyl 8,11,14-eicosatrienoate as the substrate in purified enzyme or microsomal assays when the goal is to study series-1 prostaglandin (PGE1, PGI1) production. The compound's direct conversion to PGG1/PGH1 by COX enzymes, as demonstrated in bovine vesicular gland microsomes [1], makes it essential for studies differentiating between series-1 and series-2 prostanoid pathways. Avoid substitution with ethyl arachidonate, which yields series-2 prostanoids. Employ lipase pre-treatment or ensure adequate hydrolysis time in cell-free systems to account for the slower cleavage of the ethyl ester bond.

In Vivo Lipid Metabolism and Eicosanoid Modulation Studies

For rodent or other animal models investigating the physiological effects of DGLA enrichment, ethyl 8,11,14-eicosatrienoate can be incorporated into research diets at 0.1-1.0 g/kg/day. The slower hydrolysis rate of ethyl esters (10-50 times slower than glyceryl esters [2]) and reduced bioavailability (up to 8-fold lower than free fatty acid forms [3]) must be considered when determining dosing regimens. Administration with meals containing dietary fat is recommended to stimulate pancreatic lipase secretion and improve absorption. Monitor plasma DGLA and PGE1 metabolite levels as endpoints.

Formulation Development and Physicochemical Studies of Lipophilic Drug Delivery Systems

Leverage the high lipophilicity of ethyl 8,11,14-eicosatrienoate (ACD/LogP = 8.56 [4]) for studies involving lipid-based drug delivery systems, self-emulsifying drug delivery systems (SEDDS), or incorporation into liposomes and micelles. The compound's solubility in organic solvents (e.g., ethanol, acetone, heptane) facilitates its use in preparation of lipid nanoparticle formulations. This property is advantageous compared to the free acid form, which has lower organic solvent solubility and may require pH adjustment for solubilization.

Metabolic Flux Analysis in the Omega-6 Fatty Acid Pathway

Use ethyl 8,11,14-eicosatrienoate as a tracer or substrate in studies examining the elongation of γ-linolenic acid (GLA) to DGLA and subsequent desaturation to arachidonic acid (AA). As DGLA is the intermediate metabolite between GLA and AA [5], ethyl DGLA provides a direct means to study this specific enzymatic step (elongase 5) and the partitioning of DGLA between series-1 eicosanoid synthesis and conversion to AA. This application is distinct from using ethyl GLA, which requires prior Δ6-desaturase and elongase activity, or ethyl AA, which is the pathway endpoint.

Quote Request

Request a Quote for Ethyl 8,11,14-eicosatrienoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.